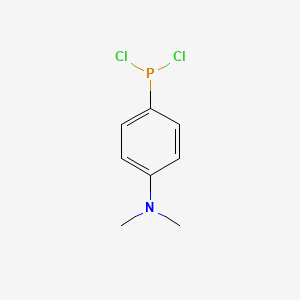
4-(Dichlorophosphino)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichlorophosphino)-N,N-dimethylaniline is an organophosphorus compound that features a dichlorophosphino group attached to an aniline ring substituted with two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichlorophosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The general reaction scheme is as follows:
N,N-dimethylaniline+PCl3→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
化学反应分析
Types of Reactions: 4-(Dichlorophosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The dichlorophosphino group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the dichlorophosphino group can be substituted with other nucleophiles such as amines or alcohols.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions.
Coordination: Transition metals such as palladium (Pd) or platinum (Pt) can be used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
4-(Dichlorophosphino)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dichlorophosphino)-N,N-dimethylaniline involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
相似化合物的比较
- 1,2-Bis(dichlorophosphino)benzene
- 1,2,4-Tris(dichlorophosphino)benzene
- 1,2,4,5-Tetrakis(dichlorophosphino)benzene
Comparison: 4-(Dichlorophosphino)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can influence its electronic properties and reactivity. Compared to other dichlorophosphino compounds, it may offer different coordination behavior and catalytic activity, making it suitable for specific applications in organic synthesis and catalysis.
属性
分子式 |
C8H10Cl2NP |
|---|---|
分子量 |
222.05 g/mol |
IUPAC 名称 |
4-dichlorophosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NP/c1-11(2)7-3-5-8(6-4-7)12(9)10/h3-6H,1-2H3 |
InChI 键 |
CIFGFTAVDHDGML-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)P(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


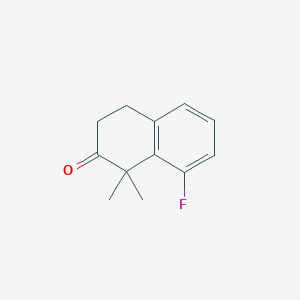



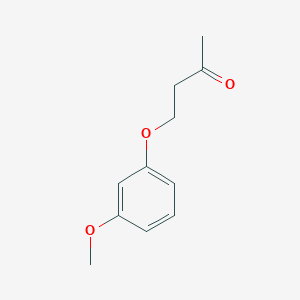

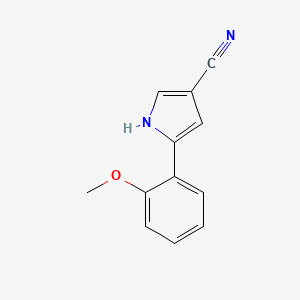
![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)

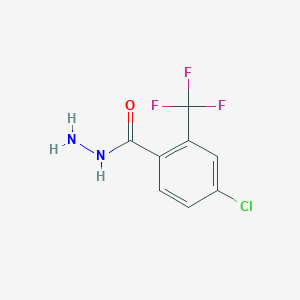

![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)
![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)
